3-(7,8-dimethoxy-2-oxo-1,2-dihydro-3H-3-benzazepin-3-yl)propanoic acid
Overview
Description
This compound, also known by its CAS number 1674390-14-7 , is a chemical with the molecular formula C15H17NO5 . It has a predicted boiling point of 549.1±50.0 °C and a predicted density of 1.257±0.06 g/cm3 .
Molecular Structure Analysis
The molecular weight of this compound is 291.3 . The InChI code is 1S/C14H15NO5/c1-19-11-5-9-3-4-15 (8-14 (17)18)13 (16)7-10 (9)6-12 (11)20-2/h3-6H,7-8H2,1-2H3, (H,17,18) .Physical And Chemical Properties Analysis
As mentioned earlier, this compound has a predicted boiling point of 549.1±50.0 °C and a predicted density of 1.257±0.06 g/cm3 . Its pKa is predicted to be 4.32±0.10 .Scientific Research Applications
Synthesis and Structure
Researchers have explored the synthesis of complex polycyclic systems involving compounds structurally related to 3-(7,8-dimethoxy-2-oxo-1,2-dihydro-3H-3-benzazepin-3-yl)propanoic acid. For instance, the dehydration of specific benzazepin derivatives in boiling acetic or propionic anhydride resulted in novel fused pentacyclic systems, showcasing the potential for creating complex molecular structures (Ukhin et al., 2011).
Chemical Synthesis
Efforts have been made to synthesize key intermediates of significant pharmaceuticals, like Ivabradine, a notable antianginal drug. This involves a multi-step process starting from 3,4-dimethoxyphenylacetic acid, involving halogenation, acylation, cyclization, alkylation, and iodine substitution, showcasing the compound's role in the synthesis of medically relevant molecules (Wang De-cai, 2008).
Biological Activity Assessment
Novel derivatives structurally related to 3-(7,8-dimethoxy-2-oxo-1,2-dihydro-3H-3-benzazepin-3-yl)propanoic acid have been synthesized and tested for biological activities. For instance, certain benzoxazinone derivatives were synthesized and tested against bacterial strains and yeast, revealing their potential antimicrobial properties. Notably, all compounds demonstrated activity against Candida albicans, while one showed moderate activity against tested bacterial strains, indicating the compound's potential for antimicrobial applications (Hachama et al., 2013).
Antioxidant Properties
Researchers have developed preparative methods for the synthesis of compounds structurally similar to 3-(7,8-dimethoxy-2-oxo-1,2-dihydro-3H-3-benzazepin-3-yl)propanoic acid to investigate their antioxidant activity. This exploration included studying the reaction of acid hydrolysis and assessing the physical-chemical properties of the synthesized compounds, showcasing the compound's utility in the development of potential antioxidants (Dovbnya et al., 2022).
Novel Analgesic Modulators
Derivatives of benzazepin compounds were designed and synthesized as analgesic modulators, showing potential in modulating the Transient receptor potential vanilloid 1 (TRPV1). These studies not only highlight the compound's role in synthesizing novel analgesics but also its relevance in enhancing our understanding of pain modulation mechanisms (Liu et al., 2018).
properties
IUPAC Name |
3-(7,8-dimethoxy-2-oxo-1H-3-benzazepin-3-yl)propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO5/c1-20-12-7-10-3-5-16(6-4-15(18)19)14(17)9-11(10)8-13(12)21-2/h3,5,7-8H,4,6,9H2,1-2H3,(H,18,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OPHMLRZIEGJAIR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C=CN(C(=O)CC2=C1)CCC(=O)O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(7,8-dimethoxy-2-oxo-1,2-dihydro-3H-3-benzazepin-3-yl)propanoic acid |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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